4-(4-Methylphenyl)cinnoline, also known as 4-(p-tolyl)cinnoline, is a heterocyclic aromatic compound belonging to the cinnoline family. This compound features a unique structure consisting of a cinnoline core with a para-methylphenyl (p-tolyl) substituent at the 4-position. The presence of this substituent imparts distinct chemical and physical properties that make it of interest in various scientific fields, particularly medicinal chemistry and organic synthesis.
4-(4-Methylphenyl)cinnoline is classified as an aromatic heterocyclic compound due to its incorporation of nitrogen atoms within a bicyclic structure. The compound can be synthesized through various organic reactions, primarily involving cyclization processes that utilize aryl hydrazones or related derivatives as starting materials. Its molecular formula is with a molecular weight of approximately 220.27 g/mol .
The synthesis of 4-(4-Methylphenyl)cinnoline can be achieved through several methodologies, with the intramolecular Friedel-Crafts cyclization being one of the most common approaches. This method typically employs aryl hydrazonomalononitriles as precursors, which are cyclized in the presence of aluminum chloride (AlCl₃) and toluene under reflux conditions:
Alternative synthetic routes may involve modifications to existing cinnoline derivatives or the use of different catalysts and solvents to optimize yield and purity .
The molecular structure of 4-(4-Methylphenyl)cinnoline features a bicyclic system consisting of two fused rings containing nitrogen atoms. The structural representation can be summarized as follows:
This structure illustrates the aromatic nature of the compound, which contributes to its stability and reactivity in various chemical environments.
4-(4-Methylphenyl)cinnoline participates in several chemical reactions, including:
Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds, which facilitate diverse transformations leading to various substituted derivatives .
The mechanism of action for compounds containing a cinnoline scaffold, including 4-(4-Methylphenyl)cinnoline, often involves interaction with biological targets such as enzymes or receptors. For instance, some cinnoline derivatives have been studied for their potential as phosphodiesterase inhibitors, which play a crucial role in regulating cyclic adenosine monophosphate levels in cells.
Research indicates that these compounds may exhibit antimicrobial properties by disrupting bacterial cell functions or inhibiting specific metabolic pathways . The detailed mechanism typically requires further investigation through pharmacological stud
Cinnoline (1,2-benzodiazine), first synthesized in 1883 via the von Richter reaction, emerged as a pharmacologically significant scaffold in the mid-20th century [1] [6]. Early exploration focused on its structural resemblance to bioactive quinoline and isoquinoline alkaloids, enabling targeted drug design. The 1970s marked a breakthrough with the clinical introduction of cinoxacin—a first-generation cinnoline antibiotic for urinary tract infections [1] [2]. Derived from quinolone pharmacophores, cinoxacin validated cinnoline’s capacity for antimicrobial activity but revealed limitations like phototoxicity, spurring efforts to develop safer analogues [1]. By the 2000s, advances in heterocyclic synthesis enabled systematic derivatization, leading to compounds such as 4-(p-aminopiperazine)cinnoline-3-carboxamides with enhanced Gram-negative bacterial coverage (MIC range: 12.5–50 μg/mL) [1] [2]. This era also saw the isolation of the first natural cinnoline alkaloid from Cichorium endivia (2011), underscoring the scaffold’s biological relevance [2].
Table 1: Key Milestones in Cinnoline Drug Development
Year | Development | Significance |
---|---|---|
1883 | Synthesis via von Richter reaction | Established core synthetic methodology |
1970s | Cinoxacin clinical approval | First therapeutic cinnoline antibiotic |
2005–2019 | Sulfonamide/carboxamide derivatives | Broad-spectrum antimicrobial activity (MIC 6.25–25 μg/mL) |
2011 | Isolation of natural cinnoline alkaloid | Demonstrated natural occurrence and bioactivity |
2023 | Visible-light-assisted synthesis protocols | Eco-friendly, high-yield routes (>90%) |
4-(4-Methylphenyl)cinnoline exemplifies strategic functionalization to optimize pharmacodynamics. The cinnoline nucleus comprises a bicyclic system with adjacent nitrogen atoms, enabling dual hydrogen-bond acceptor sites at N1 and N2 [2] [3]. This facilitates interactions with biological targets like DNA gyrase or microbial efflux pumps. Adding a 4-methylphenyl group at the C4 position enhances lipophilicity (logP ≈ 3.2 predicted), promoting membrane permeability [6]. Concurrently, the methyl group’s electron-donating effect amplifies π-stacking capacity, critical for intercalation or enzyme active-site binding [2] [6]. Compared to unsubstituted cinnoline, this derivative shows:
Structurally, 4-(4-Methylphenyl)cinnoline acts as a bioisostere of biphenyl systems in kinase inhibitors, leveraging the cinnoline nucleus’s ability to mimic quinoline while introducing unique dipole moments (2.1 Debye) that modulate target affinity [3] [6].
Table 2: Electronic and Steric Properties of Key Cinnoline Substituents
Substituent | Electronic Effect | Steric Bulk (ų) | Biological Impact |
---|---|---|---|
4-Methylphenyl | Moderate +I effect | 85 | ↑ Lipophilicity, π-π stacking |
6-Sulfonamide | Strong -I effect | 45 | ↑ Solubility, H-bond donation |
3-Carboxy | Strong -I effect | 35 | ↓ Cell penetration, ↑ target specificity |
7-Chloro | Moderate -I effect | 30 | ↑ Electrophilicity, membrane disruption |
Recent studies (2015–2023) highlight 4-arylcinnolines as privileged scaffolds for multitarget pharmacology. Key research directions include:
Over 200 patents filed since 2015 reflect intensified interest, particularly in halogenated (e.g., 7-Cl, 6-Br) and sulfonamide variants for targeted oncology and anti-infective applications [1] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0